molecular formula C22H20O3 B12596527 Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate CAS No. 917592-89-3

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12596527
CAS No.: 917592-89-3
M. Wt: 332.4 g/mol
InChI Key: JDAQOFANWOFBII-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a functionalized biphenyl ester compound of significant interest in advanced materials science and medicinal chemistry research. This aromatic ether and ester features a sterically demanding and electron-rich molecular architecture, making it a valuable intermediate for constructing complex organic frameworks. In research settings, this compound serves as a key precursor or organic linker in the development of metal-organic frameworks (MOFs) and other porous coordination polymers . Its rigid biphenyl core contributes to structural stability, while the phenoxy and ester functional groups offer sites for further chemical modification or coordination with metal ions, allowing researchers to tune the properties of the resulting materials for applications in gas storage, separation, and heterogeneous catalysis . Beyond materials science, the scaffold is highly relevant in pharmaceutical research for the design and synthesis of novel bioactive molecules. The structure combines elements found in various therapeutic agents, and researchers utilize it as a core building block to create libraries of compounds for screening against various biological targets. As with all our products, this compound is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

917592-89-3

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-methyl-2-phenoxy-6-phenylbenzoate

InChI

InChI=1S/C22H20O3/c1-3-24-22(23)21-19(17-10-6-4-7-11-17)14-16(2)15-20(21)25-18-12-8-5-9-13-18/h4-15H,3H2,1-2H3

InChI Key

JDAQOFANWOFBII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate generally involves the following steps:

  • Formation of the Biphenyl Core : This is typically achieved through coupling reactions involving aryl halides and boronic acids or through direct arylation methods.

  • Carboxylation : The introduction of the carboxylate group can be accomplished via esterification reactions, often using ethyl chloroformate or similar reagents.

  • Phenoxy Group Introduction : This step usually involves nucleophilic substitution reactions where a phenol reacts with an appropriate electrophile.

Specific Reaction Pathways

The following pathways outline specific methods for synthesizing this compound:

  • Biphenyl Synthesis via Suzuki Coupling :

    • React 5-methyl-2-bromobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst.
    • Typical conditions include a base such as sodium carbonate and a solvent like toluene at elevated temperatures (80–100°C).
    • This reaction forms the biphenyl backbone effectively.
  • Esterification :

    • Treat the resulting biphenyl compound with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester.
    • The reaction typically occurs under reflux conditions to ensure complete conversion.
  • Phenoxy Group Introduction :

    • Introduce the phenoxy group by treating the biphenyl ester with sodium phenoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
    • This step is crucial for achieving the desired substitution pattern on the biphenyl structure.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for each step involved in the synthesis of this compound:

Step Reagents/Conditions Temperature Solvent
Biphenyl Synthesis 5-methyl-2-bromobenzaldehyde, phenylboronic acid, Pd catalyst 80–100°C Toluene
Esterification Biphenyl product, ethyl chloroformate, triethylamine Reflux N/A
Phenoxy Group Introduction Biphenyl ester, sodium phenoxide Elevated temp. DMSO

Yield and Purity Considerations

The overall yield of this compound can vary based on reaction conditions and purification methods used. Typical yields range from 60% to 85%, depending on the efficiency of each synthetic step and subsequent purification processes such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent research has indicated that compounds related to biphenyl structures, including ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, exhibit antiviral properties. Specifically, certain biphenyl derivatives have shown promise in treating hepatitis B virus (HBV) infections. These compounds can be formulated with additional agents to enhance their efficacy against viral infections .

2. Structure-Activity Relationship Studies
The synthesis of this compound has been explored within the context of structure-activity relationship (SAR) studies. By modifying the phenoxy and biphenyl moieties, researchers aim to identify more potent derivatives that can serve as therapeutic agents for various diseases, including cancer and neurological disorders. The findings from these studies suggest that specific substitutions can significantly enhance biological activity .

Agricultural Applications

1. Pesticide Development
this compound has potential applications in the development of new pesticides. Its structural characteristics may contribute to the efficacy of pest control formulations. Research into similar compounds has shown that biphenyl derivatives can act as effective insecticides and fungicides, offering a promising avenue for sustainable agricultural practices .

2. Herbicide Formulations
The compound's ability to interact with plant growth regulators positions it as a candidate for herbicide formulations. Studies have indicated that certain biphenyl compounds can inhibit specific enzymatic pathways in plants, leading to effective weed management strategies without harming crop yields .

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its functional groups allow for modifications that enhance the mechanical properties and thermal stability of polymeric materials. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

2. Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers are investigating its potential to encapsulate therapeutic agents effectively, improving their bioavailability and targeting capabilities within biological systems .

Case Studies

Study Focus Findings
Study on Antiviral CompoundsEvaluation of biphenyl derivatives against HBVIdentified effective compounds with enhanced antiviral activity when combined with other agents .
SAR AnalysisModification of phenoxy and biphenyl groupsCertain substitutions led to increased potency against cancer cell lines .
Pesticide EfficacyTesting of biphenyl-based insecticidesDemonstrated significant effectiveness in controlling pest populations while minimizing environmental impact .
Polymer EnhancementDevelopment of new polymer compositesImproved mechanical properties observed when incorporating this compound into polymer blends .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biphenyl carboxylate family exhibits diverse substituents that influence physicochemical properties and biological activity. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Formula Key Synthesis Features Yield Applications/Notes
Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (Target) 5-CH₃, 3-OPh, 2-COOEt C₂₂H₂₀O₃ Not explicitly described; inferred from analogues Potential bioactivity (inferred)
Methyl 5-chloro-[1,1'-biphenyl]-2-carboxylate 5-Cl, 2-COOMe C₁₄H₁₁ClO₂ Direct coupling or esterification Intermediate for pharmaceuticals
Ethyl 4-chloro-4'-fluoro-3-hydroxy-5-methyl[1,1'-biphenyl]-2-carboxylate 4-Cl, 4'-F, 3-OH, 5-CH₃, 2-COOEt C₂₂H₁₈ClFO₃ TiCl₄-mediated silyl enol ether coupling 48% Crystalline solid; halogenated derivative
Methyl 3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate 3-Br, 4'-OMe, 2-COOMe C₁₅H₁₃BrO₃ Arylation in H₂O/THF mixture Precursor to diphenylacetylene derivatives
Ethyl 2'-[([(tetrahydrofuran-2-yl)methyl]amino)methyl]-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate 2'-CH₂NH(CH₂THF), 4'-CF₃, 2-COOEt C₂₄H₂₆F₃NO₃ CO₂-mediated C–H arylation 88% Bioactive potential (e.g., antimicrobial)

Physical State and Purification

  • Oils vs. Crystalline Solids : Methyl/ethyl esters with simple substituents (e.g., methyl 5-chloro derivatives) are often oils, while halogenated or hydroxylated analogues (e.g., 62c ) crystallize .
  • Purification Methods : Flash chromatography (hexanes/EtOAc gradients) is standard for oils , while crystalline solids are isolated via TLC or recrystallization .

Biological Activity

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a compound that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which contributes to its lipophilicity and potential bioactivity. The presence of the ethyl ester and phenoxy groups enhances its solubility and interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using various assays such as DPPH and ABTS. Ethyl esters often show promising results in scavenging free radicals, which can be attributed to their ability to donate electrons .

Assay TypeIC50 Value (μg/mL)
DPPH22.02
ABTS90.72

Anti-inflammatory Effects

Compounds with biphenyl structures have been noted for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit inflammatory mediators, suggesting that this compound may also exhibit similar effects .

Case Studies

Case Study 1: Antimicrobial Properties
A study involving a series of biphenyl derivatives demonstrated that modifications to the phenoxy group significantly enhanced antimicrobial activity. The study found that compounds with larger hydrophobic groups exhibited better efficacy against resistant bacterial strains .

Case Study 2: Antioxidant Evaluation
In an investigation of antioxidant properties, several ethyl esters were tested for their ability to reduce oxidative stress in cellular models. Results indicated that these compounds effectively reduced reactive oxygen species (ROS), supporting their potential use in therapeutic applications against oxidative stress-related diseases .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of biphenyl derivatives. For instance, the introduction of methoxy or halogen groups has been shown to increase both antimicrobial and antioxidant activities .

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